N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is a chemical compound with the molecular formula C19H17F2N3 and a molecular weight of 325.355 g/mol . This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 6 of a pyridine ring, which is further substituted with fluorine atoms at positions 3 and 5. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with benzylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution of fluorine atoms with benzyl groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoropyridine-2,6-diamine: This compound is structurally similar but lacks the benzyl groups, resulting in different chemical and biological properties.
2,6-Diamino-3,5-difluoropyridine: Another similar compound with different substituents on the nitrogen atoms, leading to variations in reactivity and applications.
Uniqueness: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
247069-28-9 |
---|---|
Molekularformel |
C19H17F2N3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-N,6-N-dibenzyl-3,5-difluoropyridine-2,6-diamine |
InChI |
InChI=1S/C19H17F2N3/c20-16-11-17(21)19(23-13-15-9-5-2-6-10-15)24-18(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,22,23,24) |
InChI-Schlüssel |
RKJXKBKRSIXXML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C(=N2)NCC3=CC=CC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.